![molecular formula C20H16Cl2N4O2S B2502197 N-(3,4-dichlorophenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 888433-33-8](/img/structure/B2502197.png)

N-(3,4-dichlorophenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

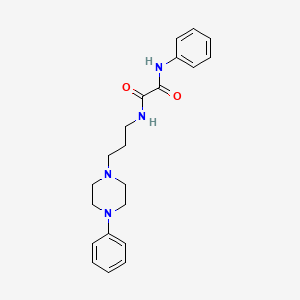

The compound "N-(3,4-dichlorophenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the dichlorophenyl ring and the acetamide moiety are common features in the discussed molecules. These features are often associated with biological activities, such as opioid receptor agonism and antimicrobial effects.

Synthesis Analysis

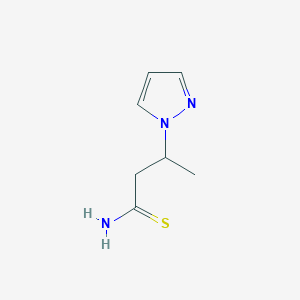

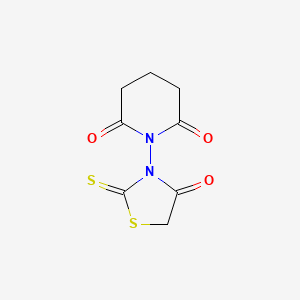

The synthesis of related acetamide compounds involves the introduction of various substituents at key positions on the core structure to modulate biological activity. For instance, in the synthesis of kappa-opioid agonists, variations in N-acyl, N-alkyl, and amino functions were explored, with the introduction of alkyl and aryl substituents using racemic or chiral amino acids . This suggests that a similar approach could be used for the synthesis of the compound , with careful selection of substituents to achieve the desired biological activity.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. For example, the orientation of substituent rings, such as the chlorophenyl ring, relative to other core structures like the thiazole ring, can influence the compound's properties and interactions . The dichlorophenyl group, in particular, is a common feature in these molecules and may contribute to the overall molecular conformation and potential receptor binding characteristics.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the presence of various functional groups. The acetamide moiety itself is known to participate in hydrogen bonding, which can be essential for the biological activity of these compounds. For example, hydrogen bonds and halogen-π interactions are observed in the crystal structures of related compounds, which could also be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen atoms, like chlorine, can affect these properties significantly. For instance, the introduction of chloro and iodo substituents in the phenyl rings of related compounds has been shown to influence their crystal packing and intermolecular interactions . These properties are important for the practical use of these compounds as drugs or research tools.

科学的研究の応用

Synthesis and Biological Activity : A notable study involves the synthesis of acetamide derivatives evaluated for their antimicrobial properties against pathogenic microorganisms, indicating the potential of such compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015). Another research highlights the creation of novel N-(pyridin-4-yl)-(indol-3-yl)acetamides with significant antiallergic activity, pointing towards the therapeutic potential in allergy treatment (Menciu et al., 1999).

Chemical Structure and Drug Design : Studies also delve into the molecular structure and design aspects of related compounds. For instance, the design and synthesis of a specific indole acetamide derivative with anti-inflammatory drug potential were conducted, including molecular docking analysis to assess its interaction with COX-1 and COX-2 domains, showing promise as an anti-inflammatory agent (Al-Ostoot et al., 2020).

Antioxidant Properties : Research into the antioxidant properties of certain derivatives, such as 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide, reveals their considerable antioxidant activity. This suggests the potential use of these compounds in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

特性

IUPAC Name |

N-(3,4-dichlorophenyl)-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N4O2S/c1-2-26-19(28)18-17(12-5-3-4-6-15(12)24-18)25-20(26)29-10-16(27)23-11-7-8-13(21)14(22)9-11/h3-9,24H,2,10H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPSVRGIQRIEJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-(3-methoxyphenyl)ethyl]-N-(oxolan-3-yl)acetamide](/img/structure/B2502116.png)

![6-(5-Chloro-2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2502118.png)

![3-cyclopropyl-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2502120.png)

![4-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-(1H-1,2,4-triazol-5-yl)morpholine](/img/structure/B2502122.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2502124.png)

![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502130.png)

![5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2502134.png)

![5-Chloro-3-methyl-2-[(triphenyl-lambda5-phosphanylidene)amino]imidazole-4-carbaldehyde](/img/structure/B2502136.png)